BenchChemオンラインストアへようこそ!

4-Quinolinol, 3-chloro-6,7-dimethoxy-

Kinase Inhibition PDGF-RTK Structure-Activity Relationship

4-Quinolinol, 3-chloro-6,7-dimethoxy- (CAS 426843-15-4) is a 4-hydroxyquinoline derivative featuring a chlorine atom at the 3-position and methoxy groups at the 6- and 7-positions on the quinoline core. This substitution pattern situates the compound at a critical node in kinase inhibitor pharmacophore space: the 6,7-dimethoxy motif is recognized as advantageous for tyrosine kinase inhibition, while the 3-position chlorine provides a lipophilic substituent that can substantially enhance activity against targets such as PDGF receptor tyrosine kinase (PDGF-RTK).

Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
Cat. No. B8753177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinol, 3-chloro-6,7-dimethoxy-
Molecular FormulaC11H10ClNO3
Molecular Weight239.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)OC
InChIInChI=1S/C11H10ClNO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14)
InChIKeyLBTMVSPZTLRPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinol, 3-chloro-6,7-dimethoxy-: A Strategic 3-Chloro-Functionalized Quinoline Scaffold for Kinase-Focused Discovery


4-Quinolinol, 3-chloro-6,7-dimethoxy- (CAS 426843-15-4) is a 4-hydroxyquinoline derivative featuring a chlorine atom at the 3-position and methoxy groups at the 6- and 7-positions on the quinoline core . This substitution pattern situates the compound at a critical node in kinase inhibitor pharmacophore space: the 6,7-dimethoxy motif is recognized as advantageous for tyrosine kinase inhibition, while the 3-position chlorine provides a lipophilic substituent that can substantially enhance activity against targets such as PDGF receptor tyrosine kinase (PDGF-RTK) [1]. The compound also serves as a versatile synthetic intermediate, with the 4-hydroxyl group enabling selective halogen-exchange chemistry that is distinct from the 4-chloro-6,7-dimethoxyquinoline isomer commonly employed in Tivozanib and Cabozantinib syntheses .

Why 4-Quinolinol, 3-chloro-6,7-dimethoxy- Cannot Be Replaced by the 4-Chloro or Non-Halogenated Analogs


The selection of a 3-chloro-4-hydroxyquinoline over its nearest structural neighbors is not a matter of simple interchangeability. The 4-chloro-6,7-dimethoxyquinoline isomer (CAS 35654-56-9) possesses a leaving group at the 4-position, making it suitable for nucleophilic aromatic substitution (SNAr) but precluding the selective halogen-exchange chemistry accessible via the 4-hydroxy tautomer of the target compound [1]. Conversely, the non-halogenated 6,7-dimethoxyquinolin-4-ol (CAS 13425-93-9) lacks the 3-position lipophilic substituent that class-level SAR data have shown contributes substantially to PDGF-RTK inhibitory potency, with optimal IC50 values reaching ≤20 nM in the 3-substituted series compared to significantly weaker activity in unsubstituted analogs [2]. These regioisomeric and substituent differences produce distinct reactivity profiles and biological activity landscapes that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for 4-Quinolinol, 3-chloro-6,7-dimethoxy- Against Closest Analogs


PDGF-RTK Inhibition Potential: 3-Chloro Substituent as Critical Lipophilic Pharmacophore Element

Class-level SAR from a systematic study of 63 3-substituted 6,7-dimethoxyquinoline derivatives demonstrates that a lipophilic group at the 3-position is critical for potent PDGF-RTK inhibition. The 3-chloro substituent on the target compound occupies this lipophilic pocket, whereas the direct analog 6,7-dimethoxyquinolin-4-ol (CAS 13425-93-9), lacking any 3-substituent, is predicted to exhibit substantially reduced potency based on the established SAR trend [1]. In the series, optimum inhibitors with 3-aryl, 3-alkynyl, 3-alkenyl, and 3-alkyl groups achieved IC50 values of ≤ 20 nM [1].

Kinase Inhibition PDGF-RTK Structure-Activity Relationship

Selective 4-Position Bromination: Synthetic Differentiation from the 4-Chloro Isomer

The 4-hydroxyl group of 4-quinolinol, 3-chloro-6,7-dimethoxy- permits direct conversion to 4-bromo-3-chloro-6,7-dimethoxyquinoline using triphenylphosphine dibromide. In a documented procedure, 5.39 g of the target compound yielded 5.67 g of the 4-bromo product in a single step, corresponding to an 83.3% isolated yield . This transformation is fundamentally inaccessible to the commonly used 4-chloro-6,7-dimethoxyquinoline (CAS 35654-56-9), which already bears a leaving group at the 4-position and is instead employed for SNAr coupling with aniline nucleophiles [1].

Synthetic Chemistry Halogen Exchange Intermediate

Lipophilicity and Drug-Likeness Differentiation from Non-Halogenated 6,7-Dimethoxyquinolin-4-ol

The introduction of a chlorine atom at the 3-position increases calculated lipophilicity relative to the non-halogenated scaffold. While experimentally determined logP values for the target compound are not widely published, cheminformatic calculations and vendor data indicate a higher logP (estimated XLogP3 ~2.9) compared to 6,7-dimethoxyquinolin-4-ol (estimated logP ~1.7) . The molecular weight increase from 205.21 g/mol (C11H11NO3) to 239.65 g/mol (C11H10ClNO3) further reflects the added chlorine mass .

Physicochemical Properties logP Drug Design

MAO Isoform Selectivity Profile: Inferior MAO-B Activity Defines a Distinct Biological Fingerprint

Screening data for structurally related 3-substituted 6,7-dimethoxyquinolin-4-ol analogs indicate a pronounced selectivity for MAO-A over MAO-B. For a close analog (CHEMBL4218690), MAO-B IC50 was 8,600 nM versus MAO-A IC50 of 58,000 nM, yielding approximately 6.7-fold selectivity for MAO-B [1]. The target compound is expected to exhibit a similar or weaker profile based on the presence of the 3-chloro and 6,7-dimethoxy groups. This contrasts with potent MAO-B inhibitors such as lazabemide (IC50 ~ 30 nM) or selegiline, providing a defined selectivity benchmark [2].

MAO Inhibition Selectivity Neuropharmacology

Procurement-Driven Application Scenarios for 4-Quinolinol, 3-chloro-6,7-dimethoxy- Based on Quantitative Evidence


PDGF-Receptor Tyrosine Kinase Inhibitor Hit-Finding Libraries

The 3-chloro substituent on the 6,7-dimethoxyquinoline core aligns with the pharmacophore requirements identified by Maguire et al. (1994), where lipophilic 3-substituents were essential for achieving IC50 values ≤ 20 nM against PDGF-RTK [1]. This compound is therefore a strategically justified inclusion in kinase-focused screening libraries, as it provides the critical 3-position lipophilic contact that the non-halogenated 6,7-dimethoxyquinolin-4-ol cannot offer.

Divergent Synthesis of 3-Chloro-4-Haloquinoline Chemical Probes

The demonstrated 83.3% yield for bromination of the 4-hydroxyl group using triphenylphosphine dibromide establishes this compound as a gateway to 4-bromo-3-chloro-6,7-dimethoxyquinoline, which can then undergo Suzuki, Negishi, or other palladium-catalyzed cross-coupling reactions at the 4-position. This synthetic sequence is not accessible from the 4-chloro isomer and provides a distinct vector for structure-activity relationship exploration around the quinoline 4-position.

CNS-Penetrant Probe Design Leveraging Moderate logP

With an estimated logP of ~2.9 , the target compound occupies a favorable lipophilicity range for blood-brain barrier penetration (optimal CNS logP typically 2–4). This physicochemical profile, combined with its weak MAO-B activity, makes it a suitable scaffold for developing CNS-active kinase inhibitors or neuroprotective agents where complete MAO ablation is not the therapeutic goal.

Chemical Biology Studies Requiring 3-Chloro vs. 3-H Substituent Comparisons

The target compound (3-Cl) and its direct analog 6,7-dimethoxyquinolin-4-ol (3-H) form a matched molecular pair for systematic investigation of halogen effects on target engagement, cellular permeability, and metabolic stability. The +34.4 g/mol mass shift and +1.2 estimated logP difference between the pair provide a clear physicochemical contrast for structure-property relationship studies .

Quote Request

Request a Quote for 4-Quinolinol, 3-chloro-6,7-dimethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.